

In-Depth Technical Guide to 6-Phenylquinoline (CAS 612-95-3)

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Compound of Interest

Compound Name: 6-Phenylquinoline

Cat. No.: B1294406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of **6-Phenylquinoline** (CAS 612-95-3). The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

6-Phenylquinoline is an aromatic heterocyclic organic compound. Its core structure consists of a quinoline ring substituted with a phenyl group at the 6th position.

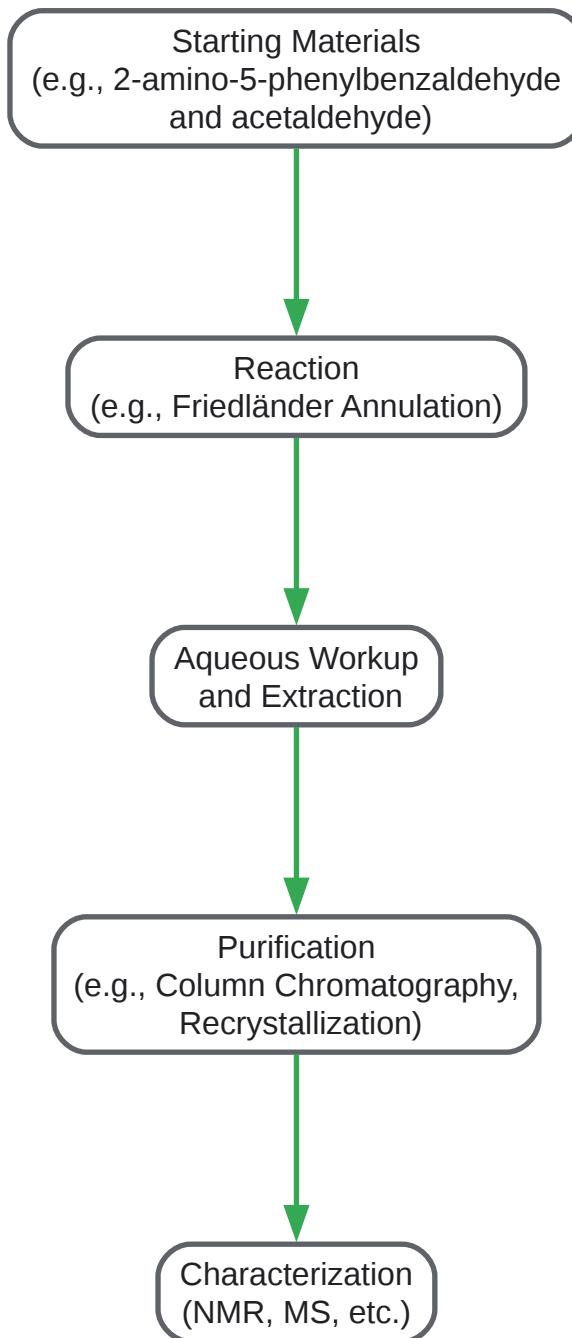
Property	Value	Source
IUPAC Name	6-phenylquinoline	[1]
CAS Number	612-95-3	[1] [2]
Molecular Formula	C ₁₅ H ₁₁ N	[1] [2]
Molecular Weight	205.26 g/mol	
Melting Point	110 °C	
Boiling Point	~360 °C (Predicted)	
Appearance	Off-white to white solid	
SMILES	c1ccc(cc1)c2cc3ncccc3cc2	[2]
InChI Key	OKLKICXAGRLLGF-UHFFFAOYSA-N	[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **6-Phenylquinoline** was not found in the immediate literature, a general procedure for the preparation of 2-phenyl-6-substituted quinolines has been described.[\[3\]](#) This methodology can likely be adapted for the synthesis of the 6-phenyl isomer. The synthesis generally involves the condensation of an appropriate aniline derivative with an α,β -unsaturated carbonyl compound.

A common synthetic route for quinoline derivatives is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For **6-phenylquinoline**, a potential pathway could involve the reaction of 2-amino-5-phenylbenzaldehyde with a compound like acetaldehyde.

General Experimental Workflow for Quinoline Synthesis:



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A generalized workflow for the synthesis and purification of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ^1H and ^{13}C NMR data for **6-phenylquinoline** is not readily available in public databases. However, for the related compound 2-phenylquinoline, extensive NMR analysis

protocols exist.^[4] These protocols can be directly applied to characterize the structure of **6-phenylquinoline**.

Standard ¹H NMR Sample Preparation and Acquisition Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **6-phenylquinoline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- NMR Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Lock the spectrometer onto the deuterium signal of the solvent.
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

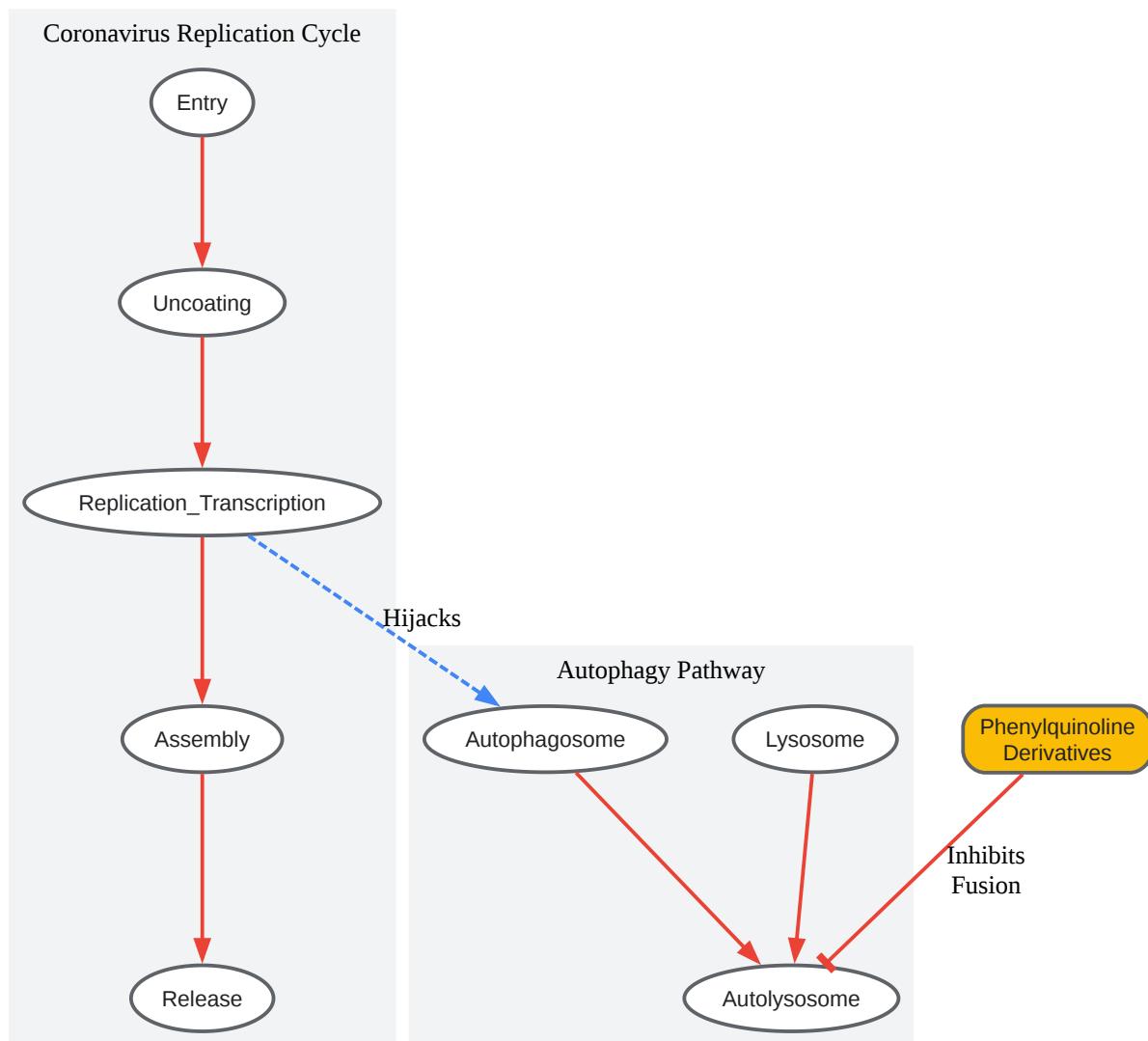
Potential Biological Activities and Signaling Pathways

While direct biological studies on **6-phenylquinoline** are limited in the available literature, research on substituted phenylquinoline derivatives has revealed promising therapeutic potential, particularly in the areas of antiviral and anticancer applications.

Antiviral Activity:

Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of various coronaviruses, including SARS-CoV-2.^[5] These compounds have shown activity against human coronaviruses HCoV-229E and HCoV-OC43, with some derivatives exhibiting potent inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.^[5]

The proposed mechanism of action for some of these antiviral quinoline derivatives involves the inhibition of the fusion between autophagosomes and lysosomes, a critical process for viral replication.^[5]



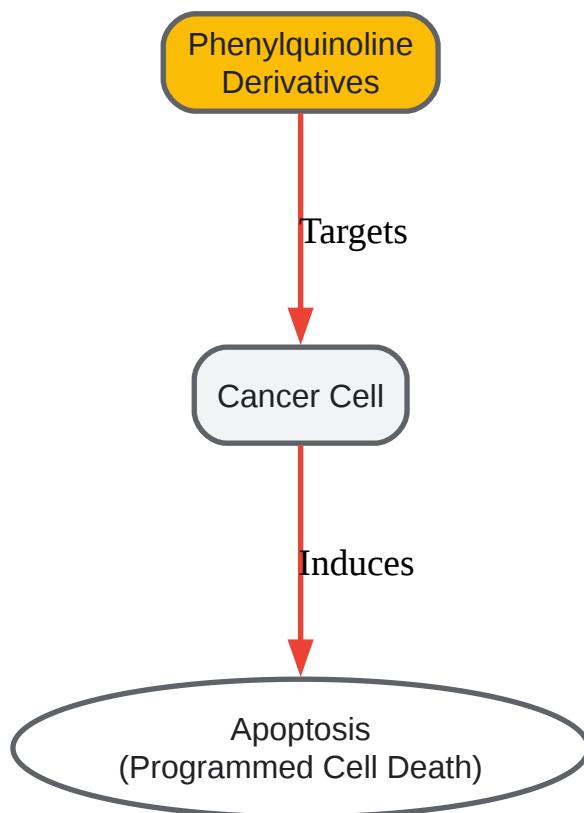
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Potential antiviral mechanism of phenylquinoline derivatives via inhibition of autophagy.

Anticancer Activity:

Quinoline derivatives are a well-established class of compounds with significant anticancer properties.^{[6][7]} Studies on various substituted quinolines have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines.^[6] For instance, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have shown potent antiproliferative activity against human adenocarcinoma and other cancer cell lines.^[6]

The precise signaling pathways through which these compounds exert their cytotoxic effects are diverse and depend on the specific substitution pattern. However, a common theme involves the induction of apoptotic cascades.



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Simplified representation of the pro-apoptotic activity of phenylquinoline derivatives.

Suppliers

6-Phenylquinoline (CAS 612-95-3) is available from various chemical suppliers, primarily for research and development purposes. Some of the suppliers include:

- Sigma-Aldrich[2]
- Hoffman Fine Chemicals[8]
- ChemUniverse[9]
- BLD Pharmatech
- Angene International Limited[10]

Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.

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References

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